molecular formula C20H28Cl2N2O2 B12764619 4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))- CAS No. 83255-64-5

4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-

Cat. No.: B12764619
CAS No.: 83255-64-5
M. Wt: 399.4 g/mol
InChI Key: ZYMURXZJIFDFLT-OLRZQCFASA-N
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Description

4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))- is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the quinoline ring: This can be achieved through various cyclization reactions.

    Introduction of the methanol group: This step may involve nucleophilic substitution reactions.

    Attachment of the piperidinyl and ethenyl groups: These groups can be introduced through alkylation or addition reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methanol group.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological assays: It can be used in biological assays to study its effects on different biological systems.

Medicine

    Drug development: Compounds in the quinoline family are often explored for their potential as therapeutic agents, particularly in treating infections and cancer.

Industry

    Chemical intermediates: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug.

    Chloroquine: Another antimalarial drug with a similar quinoline structure.

    Quinidine: Used as an antiarrhythmic agent.

Uniqueness

The unique structural features of 4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-, such as the specific arrangement of functional groups, may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

83255-64-5

Molecular Formula

C20H28Cl2N2O2

Molecular Weight

399.4 g/mol

IUPAC Name

(1R)-3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C20H26N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h3,5-6,9,11-12,14-15,20-21,23H,1,4,7-8,10,13H2,2H3;2*1H/t14-,15+,20+;;/m0../s1

InChI Key

ZYMURXZJIFDFLT-OLRZQCFASA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](CC[C@@H]3CCNC[C@@H]3C=C)O.Cl.Cl

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCNCC3C=C)O.Cl.Cl

Origin of Product

United States

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